2-((Imidazo[1,2-a]pyridin-2-ylmethoxy)methyl)benzo[d]thiazole
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Overview
Description
2-((Imidazo[1,2-a]pyridin-2-ylmethoxy)methyl)benzo[d]thiazole is a complex organic compound that features both imidazo[1,2-a]pyridine and benzo[d]thiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis due to their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Imidazo[1,2-a]pyridin-2-ylmethoxy)methyl)benzo[d]thiazole typically involves multi-step organic reactions. One common method involves the alkylation of imidazo[1,2-a]pyridine with a suitable benzothiazole derivative. The reaction is often carried out in acetonitrile due to its good solubility properties under heating conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-((Imidazo[1,2-a]pyridin-2-ylmethoxy)methyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts for oxidation and reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
2-((Imidazo[1,2-a]pyridin-2-ylmethoxy)methyl)benzo[d]thiazole has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((Imidazo[1,2-a]pyridin-2-ylmethoxy)methyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar biological activities.
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole scaffold and are known for their diverse biological activities.
Uniqueness
What sets 2-((Imidazo[1,2-a]pyridin-2-ylmethoxy)methyl)benzo[d]thiazole apart is the combination of both imidazo[1,2-a]pyridine and benzo[d]thiazole moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and chemical reactivity compared to compounds containing only one of these scaffolds .
Properties
Molecular Formula |
C16H13N3OS |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethoxymethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H13N3OS/c1-2-6-14-13(5-1)18-16(21-14)11-20-10-12-9-19-8-4-3-7-15(19)17-12/h1-9H,10-11H2 |
InChI Key |
OCAAFQXOIYINTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COCC3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
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